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molecular formula C15H21ClN2O2 B592180 Tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate CAS No. 769944-39-0

Tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate

Cat. No. B592180
M. Wt: 296.795
InChI Key: BYPYEMNCKKTEFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07504411B2

Procedure details

Solution of 4-(tert-butoxycarbonyl)-3-(4-chlorophenyl)-piperazin-2-one (500 mg, 1.6 mmol) and acetic acid (929 μl, 16 mmol) were added to a refluxed solution of sodium borohydride (608 mg, 16 mmol) in 1,4-dioxane (5 ml) and reflux was continued. The reaction was quenched by water and extracted with dichloromethane and washed with brine and dried. After removal of the solvent, residue was purified by silica gel column chromatography to give 4-(tert-butoxycarbonyl)-3-(4-chlorophenyl)piperazine (330 mg, 69%).
Name
4-(tert-butoxycarbonyl)-3-(4-chlorophenyl)-piperazin-2-one
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
929 μL
Type
reactant
Reaction Step One
Quantity
608 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][NH:11][C:10](=O)[CH:9]1[C:15]1[CH:20]=[CH:19][C:18]([Cl:21])=[CH:17][CH:16]=1)=[O:7])([CH3:4])([CH3:3])[CH3:2].C(O)(=O)C.[BH4-].[Na+]>O1CCOCC1>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH:9]1[C:15]1[CH:16]=[CH:17][C:18]([Cl:21])=[CH:19][CH:20]=1)=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:2.3|

Inputs

Step One
Name
4-(tert-butoxycarbonyl)-3-(4-chlorophenyl)-piperazin-2-one
Quantity
500 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C(C(NCC1)=O)C1=CC=C(C=C1)Cl
Name
Quantity
929 μL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
608 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
reflux
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by water
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
WASH
Type
WASH
Details
washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
After removal of the solvent, residue
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1C(CNCC1)C1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 330 mg
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 69.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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